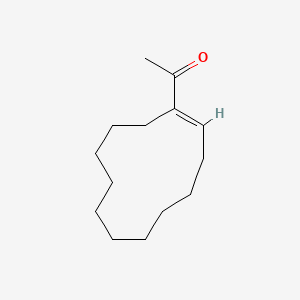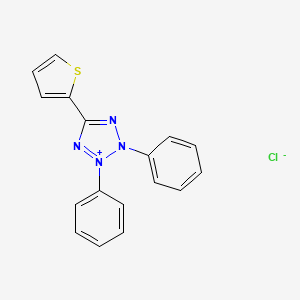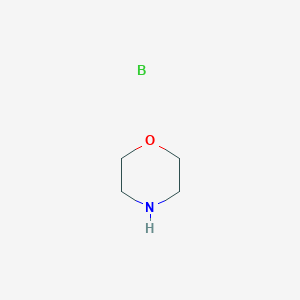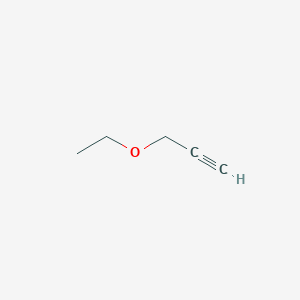
Propargylethyl ether
Vue d'ensemble
Description
Propargylethyl ether is a compound that features prominently in synthetic organic chemistry due to its utility as a versatile building block. It is characterized by the presence of a propargylic ether functional group, which is a reactive moiety that can participate in various chemical transformations. The propargylic ether group consists of an ether linkage adjacent to a propargylic carbon, which is a carbon atom triple-bonded to another carbon atom and also bonded to a methylene group.
Synthesis Analysis
The synthesis of propargylethyl ether derivatives can be achieved through several methods. One approach involves the reaction of 2-aryl- and 2-heteroarylindoles with propargyl ethers in the presence of indium nonafluorobutanesulfonate, leading to the formation of aryl- and heteroaryl-annulated[a]carbazoles . Another method includes the transformation of methyl proparg
Applications De Recherche Scientifique
1. Catalytic Propargylic Substitution Reaction
- Application Summary: Propargylethyl ether plays a crucial role in organic synthesis due to its highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom . The propargylic substitution reaction is one of the sought-after methods in the current scenario .
- Methods of Application: The hydroxy group in propargyl alcohol is generally transformed into more reactive substituents like halide, carboxylate, carbonate, phosphonate, sulfonate, etc. to facilitate the propargylic substitution reaction .
- Results or Outcomes: The direct catalytic substitution of propargylic alcohols was a highly desirable method for development . The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .
2. Crown Ethers in Hydrogenated Graphene
- Methods of Application: The embedment of various crown ethers with different cavity sizes in the graphane lattice are thermodynamically and kinetically stable .
- Results or Outcomes: The binding strength for alkali metal cations can be increased by up to ∼14 times, which may provide a good means in the field of alkali metal cation separation . Meanwhile, the electronic properties of graphane could be tuned in a range of 4.43–5.85 eV by controlling the densities of the crown ethers .
3. Synthesis of Propargylic Ethers
- Application Summary: Propargylic ethers can be synthesized by gold-mediated reaction of terminal alkynes .
- Methods of Application: Ether solvents such as tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and 1,4-dioxane were effective for the reaction .
- Results or Outcomes: Studies on the scope of substrates and alkynes indicated that various alkynes and acetals were feasible to provide a wide range of propargylic ethers .
4. Acidic Cleavage of Ethers
- Application Summary: Ethers, including Propargylethyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .
- Methods of Application: During acidic cleavage the ether oxygen is protonated to form a good leaving groups which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
- Results or Outcomes: Aqueous solutions of HBr or HI (but not HCl) tend to cleave ethers into alcohol and an alkyl halide product by either an S N 2 or S N 1 mechanism .
5. Functionalized Ethers in Lithium Ion Batteries
- Application Summary: Functionalized ethers, including Propargylethyl ether, have been used in lithium ion batteries .
- Methods of Application: The paper reviews the progress that has been made in the use of functionalized ethers in lithium ion batteries and the synthesis strategies for them .
- Results or Outcomes: The use of functionalized ethers in lithium ion batteries is a promising research direction .
6. Acidic Cleavage of Ethers
- Application Summary: Ethers, including Propargylethyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .
- Methods of Application: During acidic cleavage the ether oxygen is protonated to form a good leaving groups which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
- Results or Outcomes: Aqueous solutions of HBr or HI (but not HCl) tend to cleave ethers into alcohol and an alkyl halide product by either an S N 2 or S N 1 mechanism .
7. Functionalized Ethers in Lithium Ion Batteries
- Application Summary: Functionalized ethers, including Propargylethyl ether, have been used in lithium ion batteries .
- Methods of Application: The paper reviews the progress that has been made in the use of functionalized ethers in lithium ion batteries and the synthesis strategies for them .
- Results or Outcomes: The use of functionalized ethers in lithium ion batteries is a promising research direction .
Safety And Hazards
Orientations Futures
The propargyl group, including propargylethyl ether, opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylethyl ether could have significant potential for future developments in synthetic chemistry .
Propriétés
IUPAC Name |
3-ethoxyprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJMUEKUQLFLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423800 | |
| Record name | 1-Ethoxy-2-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargylethyl ether | |
CAS RN |
628-33-1 | |
| Record name | 3-Ethoxy-1-propyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-2-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxyprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)
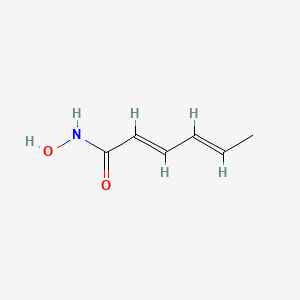
![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

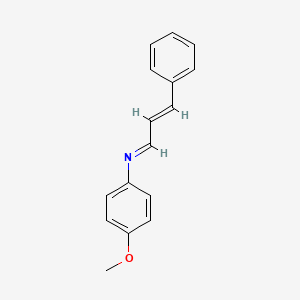

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)
